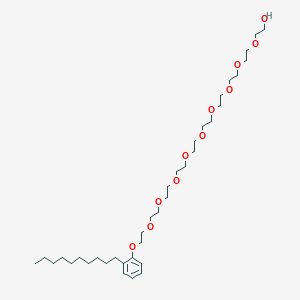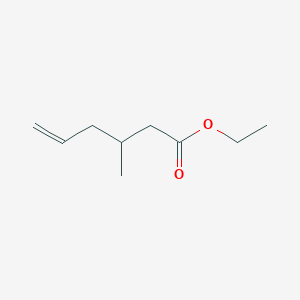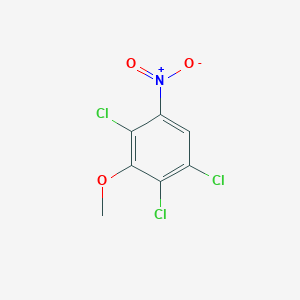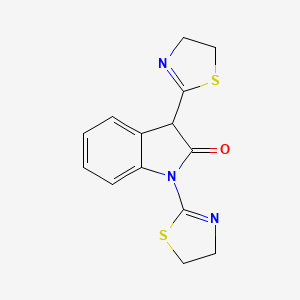
O-Allyl butylphenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Allyl butylphenylphosphinate is an organophosphorus compound characterized by the presence of an allyl group, a butyl group, and a phenyl group attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl butylphenylphosphinate typically involves the reaction of butylphenylphosphinic acid with allyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the phosphinate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
O-Allyl butylphenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The phosphinate moiety can be reduced to form phosphine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used for the oxidation of the allyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the phosphinate moiety.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions involving the allyl group.
Major Products Formed
Oxidation: Epoxides or allylic alcohols.
Reduction: Phosphine derivatives.
Substitution: New carbon-phosphorus bonded compounds.
Scientific Research Applications
O-Allyl butylphenylphosphinate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphinate-based enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which O-Allyl butylphenylphosphinate exerts its effects involves the interaction of the phosphinate moiety with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
O-Allyl butylphenylphosphinate can be compared with other similar compounds such as:
O-Allyl phenylphosphinate: Lacks the butyl group, leading to different chemical reactivity and applications.
O-Allyl butylphosphinate: Lacks the phenyl group, resulting in different physical and chemical properties.
O-Allyl diphenylphosphinate: Contains an additional phenyl group, which can influence its stability and reactivity.
Properties
CAS No. |
63886-52-2 |
|---|---|
Molecular Formula |
C13H19O2P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
[butyl(prop-2-enoxy)phosphoryl]benzene |
InChI |
InChI=1S/C13H19O2P/c1-3-5-12-16(14,15-11-4-2)13-9-7-6-8-10-13/h4,6-10H,2-3,5,11-12H2,1H3 |
InChI Key |
ULBHOITUKBGYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(C1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


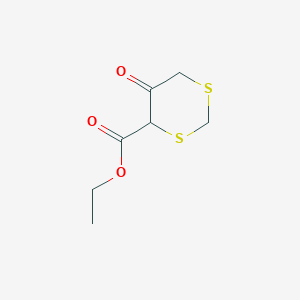

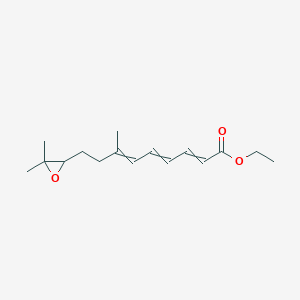
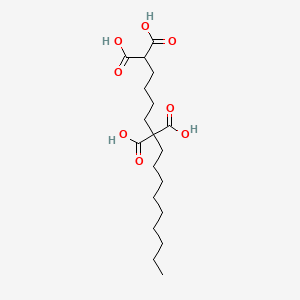
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
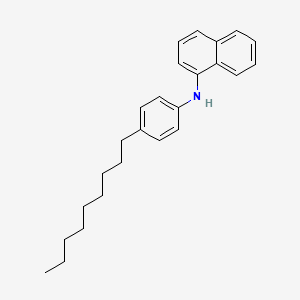
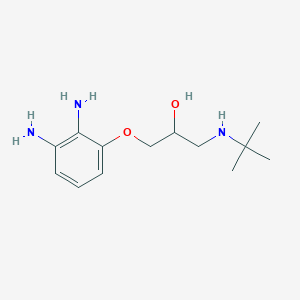
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
